2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid
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Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid is a heterocyclic compound with significant importance in various fields, including pharmaceuticals, materials science, and industrial chemistry This compound is known for its unique structural features, which include a quinoline core substituted with methyl groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid typically involves the condensation of aniline with acetone, followed by cyclization and functional group modifications. One common method includes the use of metal-modified catalysts such as zinc, tin, or copper-exchanged tungstophosphoric acid supported on γ-Al₂O₃. This method employs microwave-assisted hydrothermal conditions to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The classical Skraup synthesis, which involves the reaction of nitroethane, aniline, and glycerol in the presence of concentrated sulfuric acid, is one such method. this process requires careful control of reaction conditions due to the exothermic nature and potential hazards associated with high temperatures and strong acids .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: This compound is explored for its potential as an antioxidant and in the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the carboxylic acid group but shares the quinoline core.
6-Methylquinoline: Similar structure but with different substitution patterns.
Quinoline-6-carboxylic acid: Contains the carboxylic acid group but lacks the methyl substitutions.
Uniqueness
2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl groups and a carboxylic acid functional group allows for diverse chemical modifications and applications, setting it apart from other quinoline derivatives .
Properties
IUPAC Name |
2,2,4-trimethyl-1H-quinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-8-7-13(2,3)14-11-5-4-9(12(15)16)6-10(8)11/h4-7,14H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPYQECEIYESLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)C(=O)O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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